molecular formula C13H10N2O2S B2995531 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 333785-55-0

3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2995531
CAS No.: 333785-55-0
M. Wt: 258.30 g/mol
InChI Key: DZUDSAYOEVFSAS-UHFFFAOYSA-N
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Description

Scientific Research Applications

CL-243214 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect in a system. This is often used in the context of bioactive compounds, such as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include its toxicity, flammability, environmental impact, and precautions for handling and disposal .

Future Directions

Future directions in the study of a compound can include potential applications, further studies needed to understand its properties or effects, and possible modifications to improve its properties or reduce its hazards .

Chemical Reactions Analysis

CL-243214 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Comparison with Similar Compounds

CL-243214 can be compared with other shikimate kinase inhibitors. Similar compounds include:

CL-243214 is unique due to its specific molecular structure, which provides a balance between potency and selectivity, making it a valuable tool in tuberculosis research .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-7H,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDSAYOEVFSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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